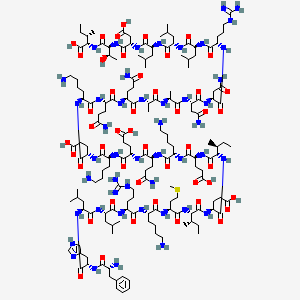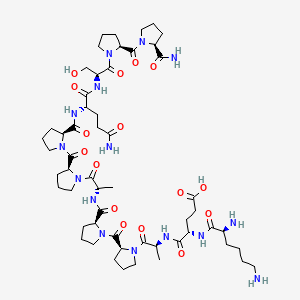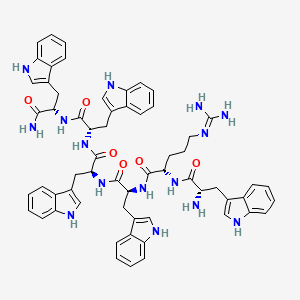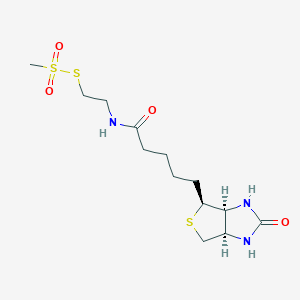
N-Biotinylaminoethyl Methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MTSEA-biotin, also known as N-Biotinylaminoethyl methanethiosulfonate, is a biotin-conjugated compound that selectively labels thiols under mild conditions. It is available in three variations with different linker lengths, allowing for selective labeling of cell surface thiols. This compound is widely used in biochemical and molecular biology research for its ability to label and visualize specific biomolecules .
Mechanism of Action
Target of Action
MTSEA Biotin, also known as N-Biotinylaminoethyl methylthiosulphonate, primarily targets thiol groups . These thiol groups are found in various biological molecules, particularly proteins. The compound is used to selectively label these thiols, especially those present on the cell surface .
Mode of Action
MTSEA Biotin interacts with its targets by forming a covalent bond with the thiol groups . This reaction is highly specific and occurs rapidly under mild conditions . The compound’s biotin moiety allows for easy detection and analysis of the labeled thiols .
Biochemical Pathways
MTSEA Biotin is often used in the Substituted Cysteine Accessibility Method (SCAM) . In this method, cysteine residues are introduced into specific regions of a protein, and MTSEA Biotin is used to probe the physico-chemical nature of the environment . This technique helps in mapping binding sites of ligand-gated ion channels and examining channel domains .
Pharmacokinetics
The compound is known to be soluble in dmf or dmso , which can influence its bioavailability.
Result of Action
The primary result of MTSEA Biotin’s action is the specific labeling of thiol groups . This labeling can be used to visualize newly transcribed tRNA in Saccharomyces cerevisiae cells and to probe the structure and function of proteins .
Action Environment
The action of MTSEA Biotin is influenced by the environmental conditions . The compound selectively labels thiols under mild conditions . The length of the linker in different variations of the compound can affect the interaction between biotin and streptavidin . Longer linkers should facilitate this interaction .
Biochemical Analysis
Biochemical Properties
N-Biotinylaminoethyl Methanethiosulfonate selectively labels thiols under mild conditions . It is available in three variations with different linker lengths, all of which allow selective labeling of cell surface thiols . Longer linkers should facilitate interaction between biotin and streptavidin .
Cellular Effects
The cellular effects of this compound are primarily related to its ability to label thiols . This property allows it to interact with various cellular components, including enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with thiols . It reacts with thiols to form a disulfide bond, making it a highly efficient labeling agent for cysteine residues in proteins . This property allows it to be used in the substituted cysteine accessibility method (SCAM), a technique used to identify channel-lining residues of the nicotinic acetylcholine receptor (nAChR) .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly
Preparation Methods
Synthetic Routes and Reaction Conditions
MTSEA-biotin is synthesized through the conjugation of biotin with 2-aminoethyl methanethiosulfonate. The reaction typically involves the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under mild conditions to preserve the integrity of the biotin and thiol groups .
Industrial Production Methods
Industrial production of MTSEA-biotin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified and stored under desiccated conditions at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
MTSEA-biotin primarily undergoes substitution reactions, where the methanethiosulfonate group reacts with thiol groups on target molecules. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .
Common Reagents and Conditions
The common reagents used in the reactions involving MTSEA-biotin include thiol-containing compounds and solvents like DMF or DMSO. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the conjugation process .
Major Products Formed
The major products formed from the reactions involving MTSEA-biotin are biotinylated thiol-containing molecules. These biotinylated products can then be used in various biochemical assays and imaging techniques .
Scientific Research Applications
MTSEA-biotin has a wide range of applications in scientific research:
Chemistry: It is used for the selective labeling of thiol groups in chemical synthesis and analysis.
Biology: MTSEA-biotin is employed in the study of protein structure and function, particularly in the labeling of cysteine residues in proteins.
Medicine: It is used in the development of diagnostic assays and therapeutic agents, particularly in the visualization of specific biomolecules in cells and tissues.
Industry: MTSEA-biotin is used in the production of biotinylated reagents and kits for various biochemical and molecular biology applications
Comparison with Similar Compounds
MTSEA-biotin is unique in its ability to selectively label thiol groups under mild conditions. Similar compounds include:
MTSEA-biotin-X: This compound has a longer linker, facilitating better interaction between biotin and streptavidin.
MTSEA-biotin-XX: This variant has an even longer linker, further enhancing the interaction between biotin and streptavidin
These variations allow for greater flexibility in experimental design and application, making MTSEA-biotin and its derivatives valuable tools in biochemical and molecular biology research.
Properties
CAS No. |
162758-04-5 |
|---|---|
Molecular Formula |
C13H23N3O4S3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C13H23N3O4S3/c1-23(19,20)22-7-6-14-11(17)5-3-2-4-10-12-9(8-21-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18) |
InChI Key |
CQPWMXNDGWWWHG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
Methanesulfonothioic Acid S-[2-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl] Ester; MTSEA-BIOTIN; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




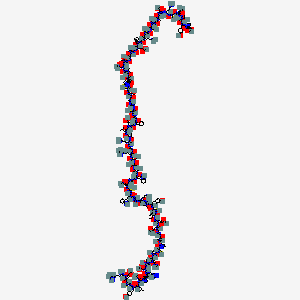
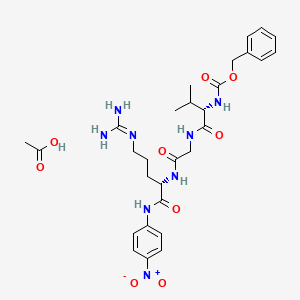
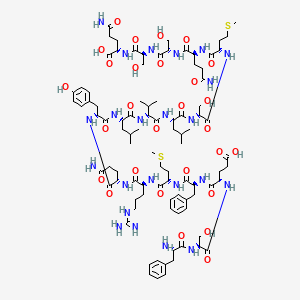
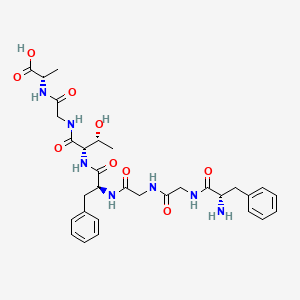


![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)
